1,2,3,4-Tetrahydro-2-naphthoic acid

Description

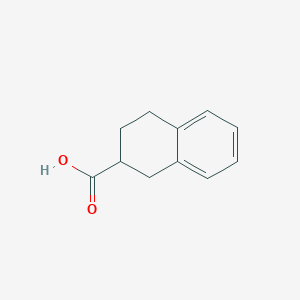

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAGXJQHJQUOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871425 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53440-12-3 | |

| Record name | 1,2,3,4-Tetrahydro-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53440-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053440123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53440-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-2-naphthoic acid, also known as tetralin-2-carboxylic acid, is a carbocyclic compound with the molecular formula C₁₁H₁₂O₂.[1][2] As a derivative of tetralin, it possesses a partially hydrogenated naphthalene ring system, which imparts a unique combination of aromatic and aliphatic characteristics. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 93-96 °C.[1] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| CAS Number | 53440-12-3 | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 93-96 °C | [1] |

| Functional Group | Carboxylic Acid | [1] |

| SMILES String | OC(=O)C1CCc2ccccc2C1 | [1] |

| InChI Key | NTAGXJQHJQUOOA-UHFFFAOYSA-N | [1] |

Safety Information: this compound is classified as a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.[1]

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 2-Naphthoic Acid

A common method for the synthesis of this compound is the catalytic hydrogenation of 2-naphthoic acid. This process involves the reduction of the naphthalene ring system.

Materials:

-

2-Naphthoic acid

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Filter aid (e.g., Celite)

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Procedure:

-

In a hydrogenation vessel, dissolve 2-naphthoic acid in a suitable solvent such as ethanol.

-

Carefully add 10% palladium on carbon catalyst to the solution (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.

-

Introduce hydrogen gas into the vessel, typically at a pressure of 1-5 atmospheres.

-

Stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Suitable solvent or solvent pair (e.g., ethanol/water, toluene)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Select a suitable solvent or solvent pair in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

-

In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the tetralin ring system, as well as the acidic proton of the carboxylic acid group. The aromatic protons will typically appear in the downfield region (around 7.0-8.0 ppm). The aliphatic protons will appear in the upfield region, and their splitting patterns will depend on their specific environment and coupling to neighboring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the tetralin ring.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with a mulling agent (e.g., Nujol).

Expected IR Spectral Data: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1700 cm⁻¹. Other characteristic bands include the C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

Sample Preparation for GC-MS: For analysis by gas chromatography-mass spectrometry (GC-MS), the carboxylic acid is often derivatized to its more volatile methyl ester. This can be achieved by reacting the acid with a methylating agent such as diazomethane or by heating with methanol in the presence of an acid catalyst (e.g., HCl).[5]

Procedure for Methyl Esterification (with HCl/Methanol):

-

Dissolve the carboxylic acid in a mixture of methanol and a co-solvent like toluene.

-

Add a solution of HCl in methanol.

-

Heat the mixture (e.g., at 100°C for 1-1.5 hours) to drive the esterification reaction to completion.[5]

-

After cooling, extract the methyl ester into an organic solvent like hexane.

-

The hexane solution can then be directly injected into the GC-MS for analysis.

Expected Mass Spectrum: The mass spectrum of the methyl ester of this compound will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for such esters include the loss of the methoxy group (-OCH₃) and other fragments arising from the cleavage of the tetralin ring.

Applications and Biological Relevance

This compound serves as a crucial building block in the synthesis of more complex molecules.[3] Its derivatives have been investigated for a range of biological activities, and it is considered a key intermediate in the development of pharmaceuticals.[4] While direct involvement in specific signaling pathways has not been extensively documented for this particular molecule, the tetralin scaffold is present in numerous biologically active compounds. The reactivity of the carboxylic acid group allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of amides, esters, and other derivatives with potential therapeutic applications.[6]

Visualizations

Caption: Synthesis and Purification Workflow.

Caption: Spectroscopic Analysis Workflow.

References

- 1. 1,2,3,4-四氢-2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 53440-12-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-2-naphthoic Acid

CAS Number: 53440-12-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-2-naphthoic acid, also known as tetralin-2-carboxylic acid, is a carbocyclic compound with the CAS number 53440-12-3. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical data, and potential applications, with a focus on its role as a synthetic intermediate. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motif is present in molecules with noted biological activities, particularly as antifungal agents. This guide aims to consolidate the available information for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 93-96 °C.[1][2][3] It is a carboxylic acid derivative of tetralin. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53440-12-3 | [1][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][3] |

| Molecular Weight | 176.21 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 93-96 °C | [1][2][3] |

| Synonyms | Tetralin-2-carboxylic acid | [3] |

| InChI | 1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13) | [1][3] |

| SMILES | O=C(O)C1CCc2ccccc2C1 | [1][3] |

Synthesis

The synthesis of this compound is not extensively detailed in readily available literature. However, a common route to tetralin-based carboxylic acids is the catalytic hydrogenation of the corresponding naphthoic acid. The selective reduction of one aromatic ring of the naphthalene system is a key challenge.

A general approach for the synthesis of a related isomer, 5,6,7,8-tetrahydro-2-naphthoic acid, involves the catalytic hydrogenation of 2-naphthoic acid. This procedure can likely be adapted to selectively synthesize the 1,2,3,4-isomer by careful selection of catalyst and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of 2-Naphthoic Acid (General Procedure)

This protocol outlines a general method for the hydrogenation of 2-naphthoic acid. Optimization of catalyst, solvent, temperature, and pressure would be necessary to selectively obtain this compound.

Materials:

-

2-Naphthoic acid

-

Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel

-

Solvent (e.g., ethanol, acetic acid, or aqueous sodium hydroxide)

-

Hydrogen gas

-

Pressurized hydrogenation apparatus (e.g., Parr shaker) or balloon hydrogenation setup

-

Celite for filtration

Procedure:

-

Reactor Setup: In a suitable hydrogenation vessel, dissolve 2-naphthoic acid in the chosen solvent.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (e.g., 5-10% by weight of the substrate).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-5 atm for selective hydrogenation) and begin vigorous stirring. The reaction can be conducted at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired tetrahydronaphthoic acid.

Diagram 1: General Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of tetrahydronaphthoic acids.

Analytical Data

Mass Spectrometry

A mass spectrum of commercially available this compound (as its methyl ester) has been reported. This data is crucial for the identification and confirmation of the compound in reaction mixtures and biological samples.

A graphical representation of the mass spectrum would be included here if available in the search results.

Biological Activity and Potential Applications

While there is a lack of specific biological activity data for this compound itself, it is known to be a reagent in the synthesis of N-acyl-5-methyl-3(2H)-isoxazolone derivatives, which have shown potential as fungicides.[2] The tetralin scaffold is a common feature in various biologically active molecules.

Potential as an Antifungal Intermediate

Derivatives of the structurally related 2-aminotetralin have been designed and synthesized as non-azole inhibitors of lanosterol 14α-demethylase in Candida albicans.[4] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi and a major target for azole antifungal drugs.[5] The inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.

Diagram 2: Simplified Ergosterol Biosynthesis Inhibition Pathway

References

An In-Depth Technical Guide to the Molecular Structure of 1,2,3,4-Tetrahydro-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic profile of 1,2,3,4-Tetrahydro-2-naphthoic acid. Additionally, it outlines a representative synthetic protocol and explores the potential biological significance of this molecule, drawing insights from related compounds.

Molecular Structure and Identification

This compound, also known as tetralin-2-carboxylic acid, is a bicyclic carboxylic acid.[1][2][3] Its structure consists of a naphthalene ring system where one of the aromatic rings is fully saturated, and a carboxylic acid group is attached to the 2-position of the saturated ring.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 53440-12-3[1][2][3][4] |

| Chemical Formula | C₁₁H₁₂O₂[1] |

| SMILES | OC(=O)C1CCc2ccccc2C1[2][5] |

| InChI | 1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13)[2][5] |

| InChIKey | NTAGXJQHJQUOOA-UHFFFAOYSA-N[5] |

| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 176.21 g/mol [1] |

| Appearance | White to pale cream crystalline powder[6] |

| Melting Point | 93-96 °C[4][5] |

| Solubility | Data not readily available |

| pKa | Data not readily available |

Experimental Protocols

Representative Synthesis: Catalytic Hydrogenation of 2-Naphthoic Acid

Materials:

-

2-Naphthoic acid

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

Standard hydrogenation apparatus (e.g., Parr shaker or flask with balloon)

Procedure:

-

Reactor Setup: A clean, dry hydrogenation vessel is charged with 2-naphthoic acid.

-

Catalyst Addition: Under an inert atmosphere, 5% Palladium on carbon (5-10% by weight of the substrate) is added to the vessel.

-

Solvent Addition: A suitable solvent is added to dissolve the 2-naphthoic acid.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure. The reaction mixture is stirred at a controlled temperature until the theoretical amount of hydrogen is consumed.

-

Work-up: Upon completion, the hydrogen gas is carefully vented, and the vessel is purged with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with the reaction solvent.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: Reaction conditions such as temperature, pressure, and solvent may require optimization to achieve high selectivity for the desired partially hydrogenated product and to minimize over-reduction to decalin-2-carboxylic acid.

The logical workflow for this synthesis is depicted in the following diagram:

References

- 1. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

Solubility Profile of 1,2,3,4-Tetrahydro-2-naphthoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-tetrahydro-2-naphthoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, a generalized experimental protocol for solubility determination, and a representative synthesis workflow.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Citation |

| Methanol | Soluble | |

| Chloroform | Soluble |

It is generally expected that carboxylic acids will be soluble in polar organic solvents.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the excess undissolved solid.

-

Sample Dilution: Carefully pipette a known aliquot of the clear supernatant into a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the acid should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a solid compound.

Representative Synthesis of this compound

While various synthetic routes exist, a common approach to synthesizing tetralin derivatives involves the reduction of a naphthalene precursor. The following diagram outlines a representative synthesis of 5,6,7,8-tetrahydro-2-naphthoic acid, a structurally related compound, which can be adapted for the synthesis of the target molecule. A common laboratory-scale synthesis involves the hydrogenation of naphthalene, followed by Friedel-Crafts acylation and subsequent oxidation.[2]

Caption: A representative multi-step synthesis of a tetralin carboxylic acid.

References

Biological Activity of 1,2,3,4-Tetrahydro-2-naphthoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydro-2-naphthoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of biologically active compounds. Its rigid, bicyclic framework allows for precise spatial orientation of functional groups, leading to specific interactions with various biological targets. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, focusing on their cytotoxic, antifungal, anti-inflammatory, spasmolytic, and melanocortin receptor modulating properties. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and development in this promising area.

Cytotoxic Activity

Derivatives of the 1,2,3,4-tetrahydronaphthalene framework have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes required for cancer cell proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various naphthoquinone and naphthyridine derivatives, which share structural similarities with the core topic and provide valuable structure-activity relationship (SAR) insights. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-[(2-fluorophenyl)acetamido]-3-chloro-1,4-naphthoquinone | Various | Not specified, but showed high activity | [1] |

| Naphthyridine Derivative 16 | HeLa (Cervical Cancer) | 0.7 | [1] |

| HL-60 (Leukemia) | 0.1 | [1] | |

| PC-3 (Prostate Cancer) | 5.1 | [1] | |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (10) | LNCaP (Prostate Cancer) | 0.03 | [2] |

| PC3 (Prostate Cancer) | 0.08 | [2] | |

| ortho-chloro-substituted analog 11 | LNCaP (Prostate Cancer) | 0.01 | [2] |

| Substituted 1,4-naphthoquinone 11 | HuCCA-1 (Cholangiocarcinoma) | 0.15 - 1.55 | [3] |

| A549 (Lung Carcinoma) | 0.15 - 1.55 | [3] | |

| HepG2 (Hepatocellular Carcinoma) | 0.15 - 1.55 | [3] | |

| MOLT-3 (Lymphoblastic Leukemia) | 0.15 - 1.55 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the compound concentration.[1]

Antifungal Activity

Certain derivatives of the tetrahydronaphthalene and related naphthoquinone structures have exhibited potent antifungal activity against a range of pathogenic fungi. The proposed mechanisms often involve the disruption of the fungal cell membrane and interference with essential cellular processes.

Quantitative Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits the visible growth of a microorganism, for several naphthoquinone and tetrahydroquinoline derivatives.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans | 3.12 - 12.5 | [4] |

| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Cryptococcus neoformans | 0.19 | [4] |

| 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) | Dermatophytes | 32-65 | [5] |

| Azole derivative 4l | Candida albicans SC5314 | 0.51 | [6] |

| Azole derivative 4s | Candida albicans SC5314 | 0.53 | [6] |

| Azole derivative 4w | Candida albicans SC5314 | 0.69 | [6] |

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI-1640 medium buffered with MOPS

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

-

Prepare a fungal inoculum and adjust the concentration to approximately 0.5-2.5 x 10^3 CFU/mL.

-

Add the fungal inoculum to each well of the microplate.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[4]

Anti-inflammatory Activity via Aryl Hydrocarbon Receptor (AhR) Signaling

Some naphthoic acid derivatives have been shown to exert anti-inflammatory effects through modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is in a complex with chaperone proteins like Hsp90, XAP2, and p23. Upon ligand binding, the complex translocates to the nucleus, where AhR dissociates from the chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. These target genes include cytochrome P450 enzymes (e.g., CYP1A1) and the AhR Repressor (AhRR), which creates a negative feedback loop.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocol: Luciferase Reporter Assay for AhR Activation

This assay measures the ability of a compound to activate the AhR signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of an XRE.

Materials:

-

Hepatoma cell line (e.g., HepG2) stably transfected with an XRE-luciferase reporter plasmid

-

Cell culture medium and reagents

-

96-well plates

-

Test compounds dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds.

-

Incubate for 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity compared to the vehicle control.

Spasmolytic Activity

Derivatives of 1,2,3,4-tetrahydro-2-naphthylamine have been investigated for their spasmolytic properties, demonstrating the ability to relax smooth muscle and potentially treat conditions involving muscle spasms.

Experimental Protocol: In Vitro Spasmolytic Activity Assay

This protocol outlines a general method for assessing the spasmolytic activity of test compounds on isolated smooth muscle preparations.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat uterus)

-

Organ bath with a tissue holder and a force transducer

-

Physiological salt solution (e.g., Tyrode's solution)

-

Spasmogen (e.g., acetylcholine, histamine, potassium chloride)

-

Test compounds dissolved in a suitable solvent

-

Data acquisition system

Procedure:

-

Mount the isolated tissue in the organ bath containing the physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Allow the tissue to equilibrate for at least 30 minutes.

-

Induce sustained contractions by adding a spasmogen to the organ bath.

-

Once a stable contraction is achieved, add the test compound cumulatively in increasing concentrations.

-

Record the relaxation of the smooth muscle at each concentration.

-

Calculate the percentage of relaxation and determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).[7]

Melanocortin-4 Receptor (MC4R) Agonist Activity

Analogs of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been identified as potent and selective agonists of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite.

Experimental Workflow: MC4R Radioligand Binding Assay

Caption: Workflow for MC4R Radioligand Binding Assay.

Experimental Protocol: Radioligand Binding Assay for MC4R

This assay determines the binding affinity of a test compound to the MC4R by measuring its ability to compete with a radiolabeled ligand.[8]

Materials:

-

Cell membranes prepared from cells expressing human MC4R

-

Radioligand: [¹²⁵I]-NDP-α-MSH

-

Non-labeled competitor (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (e.g., near its Kd), and varying concentrations of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[8][9]

Conclusion

The this compound framework and its derivatives represent a rich source of compounds with diverse and potent biological activities. This technical guide has provided a comprehensive overview of their cytotoxic, antifungal, anti-inflammatory, spasmolytic, and MC4R agonist properties. The presented quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for the scientific community, fostering further investigation and the development of novel therapeutic agents based on this versatile chemical scaffold. The structure-activity relationships highlighted within this guide offer a foundation for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spasmolytic agents. 2. 1,2,3,4-Tetrahydro-2-naphthylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Medicinal Chemistry of Tetralin-2-Carboxylic Acid and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetralin Scaffold as a Privileged Structure

The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is a bicyclic hydrocarbon that serves as a foundational scaffold in a multitude of biologically active compounds.[1] Its rigid, partially saturated structure provides a three-dimensional framework that is ideal for orienting pharmacophoric groups in a defined spatial arrangement, making it a "privileged scaffold" in medicinal chemistry. The tetralin core is a key structural element in several marketed drugs, including the antidepressant sertraline and the dopamine agonist rotigotine, as well as in natural products like anthracycline antibiotics used in cancer chemotherapy.[1]

This guide focuses specifically on the derivatives of tetralin-2-carboxylic acid , a versatile building block that has been instrumental in the development of novel therapeutic agents. The carboxylic acid functional group at the 2-position not only provides a convenient handle for synthetic elaboration but also serves as a key interaction point with biological targets or as a platform for creating conformationally constrained amino acid mimetics. This document will explore the synthesis, therapeutic applications, and structure-activity relationships of these compounds, providing a technical overview for drug discovery professionals.

Synthetic Strategies and Derivatization

The synthesis of the tetralin core can be achieved through various methods, including the hydrogenation of naphthalene derivatives and cyclization reactions.[1][2] Modern techniques, such as palladium-catalyzed cyclative C-H/C-H coupling of free aliphatic acids, offer practical and efficient routes to construct the tetralin framework.[3]

Once the tetralin-2-carboxylic acid scaffold is obtained, the carboxylic acid moiety serves as a versatile point for diversification. Standard organic chemistry transformations allow for the creation of extensive compound libraries for screening. Key derivatization strategies include:

-

Amide Bond Formation: Coupling the carboxylic acid with a diverse range of amines to produce tetralin-2-carboxamides. This is one of the most common strategies for exploring structure-activity relationships (SAR).[4]

-

Esterification: Reaction with various alcohols to modulate properties such as lipophilicity and cell permeability.

-

Reduction: Reduction of the carboxylic acid to the corresponding alcohol, which can be further functionalized.

-

Use in Peptide Synthesis: Incorporation of aminotetralin-2-carboxylic acid derivatives as constrained amino acid surrogates in peptide synthesis.[5]

The general workflow for developing drug candidates from this scaffold involves iterative cycles of design, synthesis, and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications and Biological Activities

Derivatives of tetralin-2-carboxylic acid have been investigated for a wide range of therapeutic targets, demonstrating the scaffold's versatility.

Neuropharmacology

The rigid nature of the tetralin core makes it an excellent scaffold for designing ligands that target receptors in the central nervous system.

-

Melanocortin-4 Receptor (MC4R) Agonists: 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been successfully used as a mimetic of tetrahydroisoquinoline-3-carboxylic acid (Tic) in the synthesis of potent and selective agonists of the human melanocortin-4 receptor.[6] This receptor is a key target for therapeutic intervention in obesity and metabolic disorders.

-

δ Opioid Receptor Agonists: 2-Aminotetralin-2-carboxylic acid (Atc) has been employed as a conformationally constrained analog of phenylalanine in deltorphin peptides.[5] This substitution resulted in agonists with subnanomolar potency and exceptionally high selectivity for the δ opioid receptor, highlighting the utility of the scaffold in peptide-based drug design.[5]

-

Dopamine Receptor Ligands: 2-substituted tetralin derivatives have been synthesized as partially rigid analogs of butyrophenone neuroleptics. These compounds were evaluated for their dopamine receptor binding properties and in vivo activity, with some showing potency comparable to 1% of haloperidol.[7]

Endocrinology

-

Growth Hormone Secretagogue Receptor (GHS-R) Antagonists: Structure-activity relationship studies have identified 2-alkoxycarbonylamino substituted tetralin carboxamides as potent, selective, and orally bioavailable antagonists of the GHS-R (ghrelin receptor).[4] These compounds have potential applications in metabolic diseases.

Oncology

The tetralin moiety is found in clinically used anticancer drugs like doxorubicin.[8] Novel derivatives continue to be explored for their cytotoxic potential.

-

Heterocyclic Tetralin Derivatives: A series of novel compounds incorporating pyrazoline, pyrimidine, and pyridine heterocycles onto a tetralin-6-yl core were synthesized and evaluated for anticancer activity.[9] One α,β-unsaturated ketone intermediate, 3-(2,6-dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one, demonstrated the highest potency.[9]

| Compound ID | Structure Description | Cell Line | Activity (IC50) | Reference |

| 3a | 3-(2,6-Dichlorophenyl)-1-(tetralin-6-yl)prop-2-en-1-one | Hela (Cervix Carcinoma) | 3.5 µg/mL | [9] |

| 3a | 3-(2,6-Dichlorophenyl)-1-(tetralin-6-yl)prop-2-en-1-one | MCF7 (Breast Carcinoma) | 4.5 µg/mL | [9] |

Enzyme Inhibition

-

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibitors: Novel sulfonamides and sulphamides built on a tetralin scaffold have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II) and AChE.[10] The compounds displayed inhibitory activity in the low micromolar to sub-micromolar range against the CA isoenzymes.[10]

| Compound Class | Target Enzyme | Activity Range (Ki) | Reference |

| Tetralin Sulphonamides/Sulphamides | hCA I | 0.91 - 9.56 µM | [10] |

| Tetralin Sulphonamides/Sulphamides | hCA II | 3.70 - 27.88 µM | [10] |

| Tetralin Sulphonamides/Sulphamides | AChE | Moderate Inhibition | [10] |

Structure-Activity Relationship (SAR) and Molecular Design

The primary advantage of using the tetralin-2-carboxylic acid scaffold is the ability to impose conformational constraint. By restricting the rotational freedom of side chains, these analogs can help elucidate the bioactive conformation required for receptor binding and lead to increased potency and selectivity.

The work on δ opioid receptor agonists provides a classic example. Replacing the flexible Phenylalanine (Phe) residue with the rigid 2-Aminotetralin-2-carboxylic acid (Atc) forces the aromatic side chain into a specific orientation. The high potency of the resulting peptides gave strong evidence that the side chain of the Phe residue at position 3 adopts a trans conformation at the χ1 dihedral angle during its interaction with the δ receptor.[5]

Key Experimental Protocols

Detailed experimental procedures are available in the cited literature. This section provides a generalized overview of the methodologies commonly employed.

General Synthetic Protocol: Amide Coupling

-

Activation: Tetralin-2-carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., DMF, DCM). A peptide coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added, and the mixture is stirred at room temperature for a short period to form the activated ester.

-

Coupling: The desired amine (1.0-1.2 equivalents) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

Workup and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

General Protocol: Synthesis of Tetralin-based Chalcones[9]

-

Condensation: 6-Acetyltetralin and a substituted aromatic aldehyde are dissolved in a suitable solvent like ethanol.

-

Base Catalysis: An aqueous solution of a base (e.g., potassium hydroxide) is added dropwise, and the mixture is stirred at room temperature.

-

Precipitation: The reaction is typically left stirring for several hours, during which the chalcone product precipitates.

-

Isolation: The solid product is filtered, washed with water and cold ethanol, and then dried. Crystallization from a suitable solvent yields the purified α,β-unsaturated ketone.

General Protocol: In Vitro Cytotoxicity (MTT Assay)[8]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the synthesized tetralin derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

Challenges and Future Directions

While the tetralin-2-carboxylic acid scaffold is highly promising, the carboxylic acid moiety itself can present pharmacokinetic challenges. At physiological pH, the carboxylate anion can lead to high water solubility, which may limit passive diffusion across biological membranes like the blood-brain barrier.[11][12] Furthermore, the carboxylic acid group can be a site for metabolic transformations, such as glucuronidation, which can lead to rapid clearance or idiosyncratic toxicities.[12]

Future research in this area will likely focus on:

-

Bioisosteric Replacement: Replacing the carboxylic acid with suitable bioisosteres (e.g., tetrazoles, hydroxamic acids, acylsulfonamides) to improve pharmacokinetic profiles while retaining biological activity.[12][13]

-

Prodrug Strategies: Masking the carboxylic acid as an ester or other labile group to enhance membrane permeability, with subsequent cleavage in vivo to release the active parent drug.

-

Exploring New Chemical Space: Expanding the derivatization of the tetralin core to target novel biological pathways and address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel sulphamides and sulphonamides incorporating the tetralin scaffold as carbonic anhydrase and acetylcholine esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-2-naphthoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydro-2-naphthoic acid, a saturated derivative of 2-naphthoic acid. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its chemistry is deeply rooted in the broader exploration of tetralin and its derivatives, which gained prominence in the early 20th century. This document details the established and theoretical synthetic routes, experimental protocols, and the known biological significance of its derivatives, offering valuable insights for its application in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as tetralin-2-carboxylic acid, is a carbocyclic compound with the molecular formula C₁₁H₁₂O₂. Its structure features a benzene ring fused to a cyclohexane ring, with a carboxylic acid group attached to the 2-position of the saturated ring. While not as extensively studied as some of its isomers, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel fungicides and as a scaffold in medicinal chemistry.[1] The exploration of tetralin derivatives began in the early 20th century, with significant contributions to their synthesis, including the Darzens synthesis of tetralin derivatives. This historical context provides the foundation for understanding the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 53440-12-3 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Melting Point | 93-96 °C | [2] |

| Appearance | White to off-white solid | |

| Synonyms | Tetralin-2-carboxylic acid | [2] |

Historical Synthesis Approaches

While a definitive first synthesis of this compound is not clearly documented, its preparation is conceptually linked to the broader history of tetralin chemistry. Early methods for the synthesis of tetralin derivatives often involved intramolecular cyclization reactions or the partial hydrogenation of naphthalene precursors.

One of the notable early methods for creating the tetralin framework is the Darzens synthesis of tetralin derivatives , first described by Auguste Georges Darzens in 1926. This reaction involves the intramolecular electrophilic aromatic substitution of a 1-aryl-pent-4-ene using concentrated sulfuric acid. Although not a direct synthesis of the target molecule, it represents a foundational approach to constructing the core tetralin ring system.

A more direct and historically significant approach to obtaining tetralin carboxylic acids involves the catalytic hydrogenation of the corresponding naphthoic acid . This method became more feasible with the development of effective hydrogenation catalysts in the early 20th century. The selective hydrogenation of one of the aromatic rings of a naphthalene derivative was a key challenge that chemists of that era worked to overcome.

Modern Synthetic Methodologies and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-naphthoic acid. The key to this synthesis is the selective reduction of the unsubstituted aromatic ring of the naphthalene system.

Catalytic Hydrogenation of 2-Naphthoic Acid

This method involves the reduction of 2-naphthoic acid using hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

Experimental Protocol:

Objective: To synthesize this compound via catalytic hydrogenation of 2-naphthoic acid.

Materials:

-

2-Naphthoic acid

-

Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

-

Solvent: Ethanol, Methanol, or Acetic Acid

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Celite or other filter aid

-

Standard laboratory glassware for hydrogenation (e.g., Parr shaker or a round-bottom flask with a balloon inlet)

Procedure:

-

Reactor Setup: In a clean, dry hydrogenation vessel, add 2-naphthoic acid (1.0 equivalent).

-

Catalyst Addition: Under an inert atmosphere, carefully add the chosen catalyst (typically 5-10 wt% of the substrate). Palladium on carbon is a common choice for its selectivity.[3]

-

Solvent Addition: Add a suitable solvent to dissolve the 2-naphthoic acid. The concentration should be optimized to ensure good mixing and reaction kinetics.

-

Hydrogenation:

-

Seal the reaction vessel.

-

Purge the system with hydrogen gas several times to remove any residual air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm for a balloon setup, or higher for a Parr apparatus).

-

Begin vigorous stirring.

-

The reaction can be monitored by the uptake of hydrogen or by analytical techniques such as TLC or LC-MS to track the disappearance of the starting material. Reaction times can vary from a few hours to overnight depending on the scale, catalyst, and conditions.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Table of Reaction Parameters for Catalytic Hydrogenation:

| Parameter | Condition | Remarks |

| Catalyst | 5-10% Pd/C or Raney Nickel | Pd/C often offers better selectivity for partial hydrogenation.[3] |

| Solvent | Ethanol, Methanol, Acetic Acid | The choice of solvent can influence reaction rate and selectivity. |

| Temperature | Room Temperature to 50 °C | Higher temperatures may lead to over-reduction to decalin derivatives.[3] |

| Hydrogen Pressure | 1-10 atm | Higher pressures can increase the rate but may reduce selectivity.[3] |

| Reaction Time | 2-24 hours | Monitored by hydrogen uptake or chromatography. |

Logical Workflow for Synthesis:

Biological Activity and Derivatives

While extensive biological data for this compound itself is limited in the public domain, its derivatives have shown promising biological activities. This suggests that the tetralin-2-carboxylic acid scaffold is a valuable pharmacophore for drug discovery.

-

Fungicidal Activity: this compound is used as a reagent in the synthesis of N-acyl-5-methyl-3(2H)-isoxazolone derivatives, which have demonstrated high potential as fungicides.[1]

-

Cytotoxic Activity: Gamma-lactone derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[4] Structure-activity relationship studies indicated that the spatial arrangement of the aromatic rings is crucial for cytotoxicity.[4]

The biological activity of related naphthoic acid derivatives, such as 1,4-dihydroxy-2-naphthoic acid, has been more extensively studied. This compound, a bacterial metabolite, is an agonist of the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity.[5] This suggests that hydroxylated and otherwise functionalized derivatives of this compound could be interesting targets for future drug development.

As no specific signaling pathways for this compound have been elucidated, a diagram of the aryl hydrocarbon receptor (AhR) signaling pathway, which is relevant to its structural analogs, is provided for context.

Conclusion and Future Perspectives

This compound, while not a widely studied molecule in its own right, represents a valuable synthetic intermediate and a promising scaffold for the development of new biologically active compounds. Its synthesis via the catalytic hydrogenation of 2-naphthoic acid is a well-established and optimizable process. Future research into this molecule could focus on the synthesis and biological evaluation of a wider range of derivatives, exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. Further investigation into its own potential biological activities is also warranted. The historical context of tetralin chemistry provides a rich backdrop for the continued exploration of this and related compounds in the pursuit of novel therapeutics and functional materials.

References

- 1. usbio.net [usbio.net]

- 2. This compound 98 53440-12-3 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,3-dibenzylbutyrolactones and this compound gamma-lactones: structure and activity relationship in cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3,4-Tetrahydro-2-naphthoic Acid: A Versatile Scaffold for Scientific Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-2-naphthoic acid, a partially saturated bicyclic carboxylic acid, has emerged as a valuable and versatile building block in the fields of medicinal chemistry, organic synthesis, and materials science. Its rigid, three-dimensional structure provides a unique scaffold for the design and synthesis of novel molecules with tailored properties. This technical guide delves into the synthesis, chemical properties, and diverse applications of this compound, offering a comprehensive resource for researchers and professionals. The document details experimental protocols for its synthesis and derivatization, presents quantitative data on the biological activity of its derivatives, and visualizes key synthetic and biological pathways.

Physicochemical Properties

This compound is a white to off-white solid with a melting point range of 93-96 °C.[1][2] It is commercially available from various suppliers.[1][2]

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 53440-12-3 |

| Melting Point | 93-96 °C |

| Appearance | White to off-white solid |

| Synonyms | Tetralin-2-carboxylic acid |

Synthesis of this compound

The primary route for the synthesis of this compound involves the catalytic hydrogenation of 2-naphthoic acid. This method allows for the selective reduction of one of the aromatic rings of the naphthalene nucleus.

Experimental Protocol: Catalytic Hydrogenation of 2-Naphthoic Acid[3]

Materials:

-

2-Naphthoic acid

-

Palladium on carbon (5% Pd/C)

-

Ethanol (or other suitable solvent like methanol or acetic acid)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-naphthoic acid in ethanol.

-

Under an inert atmosphere, carefully add 5% Pd/C catalyst (typically 5-10 wt% of the substrate).

-

Seal the vessel and purge the system several times with hydrogen gas to remove the inert atmosphere.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm). For laboratory scale, a balloon filled with hydrogen can be used.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Expected Yield: The yield for this reaction can be high but may require optimization of reaction conditions (temperature, pressure, catalyst loading, and reaction time) to maximize the formation of the desired tetrahydronaphthoic acid isomer and minimize over-reduction to decalin-2-carboxylic acid.[3]

References

Isomers of 1,2,3,4-Tetrahydro-2-naphthoic acid

An In-depth Technical Guide to the Isomers of 1,2,3,4-Tetrahydro-2-naphthoic Acid

Introduction

This compound, also known as tetralin-2-carboxylic acid, is a bicyclic carboxylic acid. Its structure contains a chiral center, leading to the existence of two enantiomers: (R)-1,2,3,4-tetrahydro-2-naphthoic acid and (S)-1,2,3,4-tetrahydro-2-naphthoic acid. Additionally, its positional isomer, 1,2,3,4-tetrahydro-1-naphthoic acid, also exists as a pair of enantiomers. These compounds serve as crucial intermediates and building blocks in the synthesis of various pharmaceuticals and fine chemicals.[1] For instance, 1,2,3,4-tetrahydro-1-naphthoic acid is a key raw material in the synthesis of Palonosetron HCl. This guide provides a comprehensive overview of the isomers of this compound and its related positional isomer, focusing on their properties, synthesis, separation, and biological significance.

Physicochemical Properties of Tetrahydronaphthoic Acid Isomers

The physical and chemical properties of the tetrahydronaphthoic acid isomers are summarized in the table below. These properties are crucial for their separation, characterization, and application in chemical synthesis.

| Property | This compound | 1,2,3,4-Tetrahydro-1-naphthoic Acid |

| CAS Number | 53440-12-3 | 1914-65-4[2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂[2][3] |

| Molecular Weight | 176.21 g/mol | 176.21 g/mol [2][3] |

| Appearance | Liquid | White to pale cream powder[2] |

| Melting Point | 93-96 °C | 79.0-86.0 °C[2] |

| Boiling Point | Not available | 135 °C at 5 mmHg |

| Solubility | Not available | Soluble in methanol and chloroform |

| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid[2][3] |

Synthesis and Enantiomeric Separation

The synthesis of tetrahydronaphthoic acid derivatives can be achieved through various routes, often starting from substituted tetralones. The separation of enantiomers is a critical step for their application in chiral drug synthesis and is typically accomplished using chiral chromatography.

Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid

A documented synthesis route for a derivative, 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, involves a three-step process starting from 5-methoxy-1-tetralone.[4]

Experimental Protocol:

-

Step 1: Synthesis of α,β-unsaturated nitrile: 5-Methoxy-1-tetralone is treated with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide as a catalyst to yield the corresponding α,β-unsaturated nitrile.[4]

-

Step 2: Hydrolysis to acid: The nitrile is then heated under reflux with an aqueous solution of potassium hydroxide to hydrolyze the nitrile group to a carboxylic acid.[4]

-

Step 3: Catalytic Hydrogenation: The resulting unsaturated acid undergoes catalytic hydrogenation over a Palladium-on-Carbon (Pd/C) catalyst in ethanol to yield 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid.[4]

Chiral Separation of 1,2,3,4-Tetrahydro-1-naphthoic Acid Enantiomers

A simple isocratic chiral liquid chromatographic method has been developed for the enantiomeric separation of 1,2,3,4-tetrahydro-1-naphthoic acid (THNA).

Experimental Protocol:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC).

-

Stationary Phase: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm column.

-

Mobile Phase: A mixture of n-hexane, isopropyl alcohol, and trifluoroacetic acid in the ratio of 948:50:2 (v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength of 265 nm.

-

Injection Volume: 20 µL.

This method achieved a resolution of more than three between the (R)- and (S)-enantiomers. The limit of detection and quantification for the (R)-enantiomer were 0.4046 µg/mL and 0.8186 µg/mL, respectively, and for the (S)-enantiomer were 0.5916 µg/mL and 0.9860 µg/mL, respectively.

Biological Significance and Applications

The isomers of tetrahydronaphthoic acid are of significant interest to researchers in drug development due to their versatile chemical nature.

-

Pharmaceutical Intermediates: As mentioned, 1,2,3,4-tetrahydro-1-naphthoic acid is a key starting material for the synthesis of Palonosetron HCl, an antiemetic drug. Substituted derivatives of this compound, such as (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, are intermediates in the synthesis of adrenergic beta-agonists.[5]

-

Cytotoxic Activity: Derivatives of this compound gamma-lactone have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6] Structure-activity relationship studies have shown that the presence of certain substituents, such as a 3,4-dioxy group on one ring and a 2-methoxy group on another, is essential for enhanced activity.[6]

-

Fungicidal Activity: this compound is used as a reagent in the synthesis of N-acyl-5-methyl-3(2H)-isoxazolone derivatives, which have shown high potential as fungicides.[7]

Conclusion

The isomers of this compound and its positional isomer, 1,2,3,4-tetrahydro-1-naphthoic acid, are valuable compounds in organic synthesis and medicinal chemistry. Their synthesis and, crucially, the separation of their enantiomers are well-established processes, enabling their use in the development of chiral drugs and other biologically active molecules. The continued exploration of their derivatives is likely to yield new compounds with significant therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. H32138.MD [thermofisher.com]

- 3. 1,2,3,4-Tetrahydro-1-naphthoic acid | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-dibenzylbutyrolactones and this compound gamma-lactones: structure and activity relationship in cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 53440-12-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2,3,4-Tetrahydro-2-naphthoic acid from 2-Tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 1,2,3,4-tetrahydro-2-naphthoic acid from 2-tetralone. The synthetic strategy involves a four-step sequence: a Reformatsky reaction to generate a β-hydroxy ester, followed by dehydration to an unsaturated ester, catalytic hydrogenation of the double bond, and subsequent hydrolysis of the ester to yield the final carboxylic acid. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing detailed experimental procedures, expected outcomes, and a summary of quantitative data.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its rigid, partially saturated bicyclic core makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The synthesis of this compound from readily available starting materials such as 2-tetralone is of significant interest. The following application note details a reliable and reproducible method for this transformation.

Overall Synthesis Scheme

The synthesis of this compound from 2-tetralone is accomplished via the following four-step reaction sequence:

-

Step 1: Reformatsky Reaction: 2-Tetralone is reacted with ethyl bromoacetate in the presence of activated zinc to form ethyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetate.

-

Step 2: Dehydration: The resulting β-hydroxy ester is dehydrated using a suitable agent, such as phosphorus oxychloride in pyridine, to yield a mixture of unsaturated esters, primarily ethyl 3,4-dihydronaphthalene-2-acetate and ethyl 1,4-dihydronaphthalene-2-acetate.

-

Step 3: Catalytic Hydrogenation: The mixture of unsaturated esters is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst to saturate the double bond, affording ethyl 1,2,3,4-tetrahydro-2-naphthoate.

-

Step 4: Hydrolysis: The saturated ester is hydrolyzed under basic conditions to yield the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields are representative and may vary depending on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Reformatsky Reaction | 2-Tetralone | Ethyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetate | Zinc, Ethyl bromoacetate, Iodine (catalyst) | 75-85 |

| 2 | Dehydration | Ethyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetate | Ethyl 3,4-dihydronaphthalene-2-acetate & Ethyl 1,4-dihydronaphthalene-2-acetate | POCl₃, Pyridine | 80-90 |

| 3 | Catalytic Hydrogenation | Ethyl 3,4-dihydronaphthalene-2-acetate & Ethyl 1,4-dihydronaphthalene-2-acetate | Ethyl 1,2,3,4-tetrahydro-2-naphthoate | H₂, 10% Pd/C | >95 |

| 4 | Hydrolysis | Ethyl 1,2,3,4-tetrahydro-2-naphthoate | This compound | KOH, Ethanol, H₂O | 90-98 |

Experimental Protocols

Step 1: Reformatsky Reaction - Synthesis of Ethyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetate

Materials:

-

2-Tetralone (1.0 eq)

-

Activated Zinc dust (2.0 eq)

-

Ethyl bromoacetate (1.5 eq)

-

Iodine (catalytic amount)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (2.0 eq) and a crystal of iodine.

-

The flask is gently heated under a nitrogen atmosphere to activate the zinc, as indicated by the disappearance of the iodine color.

-

The flask is allowed to cool to room temperature, and anhydrous toluene is added.

-

A solution of 2-tetralone (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous toluene is added dropwise from the dropping funnel to the stirred suspension of zinc.

-

After the initial exothermic reaction subsides, the mixture is heated to reflux for 2-3 hours until the consumption of the starting material is observed by TLC.

-

The reaction mixture is cooled to 0°C and quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Dehydration - Synthesis of Ethyl 3,4-dihydronaphthalene-2-acetate and Ethyl 1,4-dihydronaphthalene-2-acetate

Materials:

-

Ethyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of ethyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetate (1.0 eq) in anhydrous pyridine is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

-